(4-Ethoxynaphthalen-1-yl)methanamine
Description
(4-Ethoxynaphthalen-1-yl)methanamine is a naphthalene derivative featuring an ethoxy group at the 4-position and a methanamine (-CH₂NH₂) substituent at the 1-position. Its molecular formula is C₁₃H₁₅NO (molecular weight: 201.27 g/mol).
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(4-ethoxynaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8H,2,9,14H2,1H3 |
InChI Key |
SQXBARHNRUPULD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxynaphthalen-1-yl)methanamine typically involves the alkylation of 1-naphthol with diethyl sulfate in the presence of potassium carbonate to form 1-ethoxynaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxynaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
(4-Ethoxynaphthalen-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (4-Ethoxynaphthalen-1-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy
4-Methoxynaphthalen-1-amine (C₁₁H₁₁NO, MW: 173.21 g/mol) differs by replacing the ethoxy group with a methoxy (-OCH₃) group. Key comparisons include:
- Lipophilicity : The ethoxy group increases logP by ~0.5–1.0 units compared to methoxy, enhancing membrane permeability but reducing aqueous solubility.
- Synthesis : Methoxy derivatives are often synthesized via nucleophilic substitution or Ullmann coupling, while ethoxy analogs may require longer reaction times due to steric hindrance.
- Melting Points : Methoxy analogs (e.g., 4-Methoxynaphthalen-1-amine) typically exhibit lower melting points than ethoxy derivatives due to reduced molecular symmetry.
Functional Group Variations: Methanamine vs. Methanone
Several methanone derivatives (e.g., (4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone, 3u) are reported in . These compounds replace the -CH₂NH₂ group with a ketone (-C=O), leading to:
- Reactivity: Methanones are less basic than methanamines, making them less prone to protonation in acidic environments.
- Spectroscopy: IR spectra of methanones show strong C=O stretches (~1650–1750 cm⁻¹), absent in methanamines, which exhibit N-H stretches (~3300–3500 cm⁻¹).
Positional Isomerism and Chain Length
2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride (C₁₃H₁₆ClNO, MW: 253.73 g/mol) features an ethylamine chain (-CH₂CH₂NH₂) at the 1-position and a methoxy group at the 7-position. Comparisons include:
- Solubility : The hydrochloride salt form enhances aqueous solubility, a property absent in the free base form of (4-Ethoxynaphthalen-1-yl)methanamine.
Heterocyclic and Halogenated Analogs
(2-(4-Chlorophenyl)oxazol-4-YL)methanamine (C₁₀H₉ClN₂O, MW: 208.65 g/mol) replaces the naphthalene ring with a chlorophenyl-oxazole system. Key differences:
- Electronic Effects : The chlorine atom withdraws electron density, decreasing the amine’s basicity compared to ethoxynaphthalene derivatives.
- Bioactivity : Oxazole rings are common in drug design for their metabolic stability, suggesting divergent applications compared to naphthalene-based amines.
Physicochemical and Spectroscopic Data Comparison
Biological Activity
(4-Ethoxynaphthalen-1-yl)methanamine is an organic compound notable for its unique structure, which combines a naphthalene ring with an ethoxy group and a methanamine group. This structural configuration not only imparts distinctive chemical properties but also suggests potential biological activities that are currently under investigation.
Chemical Structure and Properties
The molecular formula of this compound is CHN. The presence of both the ethoxy and methanamine groups allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Fluorescent Probes : Its aromatic structure enables it to act as a fluorescent probe, potentially interacting with different biomolecules, which could be useful in imaging and detection applications in biological research.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Investigations into its anticancer properties are ongoing, with initial findings indicating that it may inhibit the growth of certain cancer cell lines.
The interaction mechanisms of this compound within biological systems involve binding to specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, although the precise targets remain to be fully elucidated. Understanding these mechanisms is crucial for leveraging its potential therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 1-Ethoxynaphthalene | Lacks the methanamine group | Less versatile for functionalization |
| (4-Methoxynaphthalen-1-yl)methanamine | Contains a methoxy group | Affects reactivity and properties |
| Naphthalene derivatives | Various substituents | Different chemical and physical properties |
This table highlights how this compound stands out due to its combination of ethoxy and methanamine groups, which enhances its reactivity and stability.
Case Studies and Research Findings
Recent studies have focused on exploring the biological activities of this compound through various methodologies:
- In Vitro Studies : Laboratory experiments have been conducted to assess the antimicrobial and anticancer effects on cultured cell lines. Results indicate significant inhibition of cell proliferation in certain cancer types, suggesting potential therapeutic applications.
- Fluorescence Imaging : The compound has been tested as a fluorescent probe in biological imaging, demonstrating effective localization within cellular structures, which may aid in visualizing cellular processes.
- Mechanistic Studies : Ongoing research aims to identify specific molecular targets and pathways affected by this compound, providing insights into its mode of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
